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Compound of Interest

Compound Name: (R)-(+)-Bay-K-8644

Cat. No.: B1663519 Get Quote

For researchers in pharmacology and drug development, ensuring the purity and identity of

chiral molecules like (R)-(+)-Bay-K-8644 is paramount. This dihydropyridine derivative is a

potent L-type calcium channel blocker, and its pharmacological activity is stereospecific, with its

enantiomer, (S)-(-)-Bay-K-8644, acting as a channel activator.[1] This guide provides a

comprehensive comparison of analytical techniques to validate the purity and identity of (R)-
(+)-Bay-K-8644 samples, complete with experimental protocols and expected data.

Identity and Purity Assessment: A Multi-Technique
Approach
A combination of chromatographic and spectroscopic methods is essential for the

unambiguous confirmation of (R)-(+)-Bay-K-8644. While techniques like Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) confirm the chemical structure, High-

Performance Liquid Chromatography (HPLC) is crucial for assessing chemical purity, and chiral

HPLC is necessary to determine enantiomeric purity. Furthermore, polarimetry confirms the

correct stereoisomer.

Data Summary
The following tables summarize the expected quantitative data from the analytical validation of

a high-purity (R)-(+)-Bay-K-8644 sample.

Table 1: Physicochemical Properties of (R)-(+)-Bay-K-8644
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Property Expected Value

Chemical Formula C₁₆H₁₅F₃N₂O₄

Molecular Weight 356.3 g/mol

Appearance Yellow to dark yellow powder[2]

Melting Point 168-170 °C (for the racemate)[2]

Solubility (at 25°C) Soluble in DMSO and ethanol

Table 2: Chromatographic Purity and Identity

Technique Parameter Expected Result

Reverse-Phase HPLC Purity ≥ 98%

Retention Time (t R )
Dependent on specific method

conditions

Chiral HPLC Enantiomeric Excess (e.e.) ≥ 99% for (R)-(+)-enantiomer

Resolution (R s ) > 1.5 between enantiomers

Table 3: Spectroscopic and Polarimetric Analysis

Technique Parameter
Expected Result for (R)-
(+)-Bay-K-8644

¹H NMR Chemical Shifts (δ)
Consistent with the structure of

Bay K 8644

Mass Spectrometry [M+H]⁺ m/z 357.1

Polarimetry Specific Rotation [α] D Positive value (+)

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
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Reverse-Phase High-Performance Liquid
Chromatography (RP-HPLC) for Chemical Purity
This method is designed to separate (R)-(+)-Bay-K-8644 from potential impurities and

degradation products.

Instrumentation: A standard HPLC system with a UV detector.

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution

(e.g., 20 mM potassium dihydrogen orthophosphate with 1.0% triethylamine, pH adjusted to

6.5).

Flow Rate: 1.0 mL/min.

Column Temperature: 25°C.

Detection: UV at 274 nm.

Sample Preparation: Dissolve a known concentration of the (R)-(+)-Bay-K-8644 sample in

the mobile phase.

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the

percentage of the main peak area relative to the total peak area.

Chiral High-Performance Liquid Chromatography (Chiral
HPLC) for Enantiomeric Purity
This technique is critical to separate and quantify the (R)-(+) and (S)-(-) enantiomers.

Instrumentation: HPLC system with a UV detector.

Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column

(e.g., Chiralcel OD-H or Chiralpak AD).

Mobile Phase: A mixture of n-hexane and an alcohol like isopropanol or ethanol (e.g., 90:10

v/v). For basic compounds, 0.1% diethylamine may be added.
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Flow Rate: 1.0 mL/min.

Column Temperature: 25°C.

Detection: UV at 274 nm.

Sample Preparation: Dissolve the sample in the mobile phase.

Analysis: Inject the sample and determine the peak areas for both enantiomers. The

enantiomeric excess is calculated using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Confirmation
¹H NMR provides information on the chemical environment of the hydrogen atoms in the

molecule, confirming its structure.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

Analysis: Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and

integration values should be consistent with the known structure of Bay K 8644.

Mass Spectrometry (MS) for Molecular Weight
Verification
MS is used to determine the molecular weight of the compound.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Method: Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol with 0.1%

formic acid) into the ESI source.

Analysis: Acquire the mass spectrum in positive ion mode. The spectrum should show a

prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 357.1.
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Polarimetry for Stereochemical Identity
This technique measures the rotation of plane-polarized light by the chiral molecule, confirming

the specific enantiomer.

Instrumentation: A polarimeter.

Light Source: Sodium D-line (589 nm).

Solvent: A suitable solvent in which the compound is soluble (e.g., ethanol).

Sample Preparation: Prepare a solution of the sample with a known concentration.

Analysis: Measure the observed rotation at a specific temperature (e.g., 20°C). The specific

rotation is calculated and should be a positive value for the (R)-(+)-enantiomer.

Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical validation process for (R)-(+)-
Bay-K-8644.
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Caption: Experimental workflow for the validation of (R)-(+)-Bay-K-8644.
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Caption: Logical relationship of analytical techniques for sample validation.

By following these protocols and comparing the obtained data with the expected values,

researchers can confidently validate the purity and identity of their (R)-(+)-Bay-K-8644
samples, ensuring the reliability and reproducibility of their experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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